molecular formula C15H21N5O4 B2717127 2-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid CAS No. 876891-30-4

2-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid

Cat. No. B2717127
CAS RN: 876891-30-4
M. Wt: 335.364
InChI Key: ZRBUYTGZQDSNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important regulators of immune cell function. CP-690,550 has been shown to have potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Dual Enzyme Inhibition

The study by Laufer et al. (1994) investigates a pyrrolizine derivative's pharmacological profile, highlighting its dual inhibition of cyclo-oxygenase and 5-lipoxygenase enzymes, with applications in anti-inflammatory and analgesic activities (Laufer, S., Tries, S., Augustin, J., & Dannhardt, G., 1994).

Crystallographic Studies

Castellari and Ottani (1997) provide insights into the polymorphism of diclofenac acid, a study valuable for understanding the solid-state characteristics of structurally complex molecules (Castellari, C., & Ottani, S., 1997).

Synthesis of Hexahydroindoles

Research by Juma et al. (2008) describes the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, indicating a pathway for creating intermediates for alkaloid synthesis, relevant for the development of new pharmaceuticals (Juma, B., Adeel, M., Villinger, A., & Langer, P., 2008).

Transition Metal Complexes with Novel Ligands

Ikram et al. (2015) explore the synthesis and xanthine oxidase inhibition of metal complexes with a novel amino acid bearing Schiff base ligand, showcasing the application of complex molecules in enzymatic inhibition (Ikram, M., Rehman, S., Khan, A., Baker, R., Hofer, T., Subhan, F., Qayum, M., Faridoon, & Schulzke, C., 2015).

properties

IUPAC Name

2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-18-12-11(13(23)19(2)15(18)24)20(8-10(21)22)14(17-12)16-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,16,17)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBUYTGZQDSNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid

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